molecular formula C15H12F2O3 B6305911 Methyl 4-(benzyloxy)-3,5-difluorobenzoate CAS No. 1431533-45-7

Methyl 4-(benzyloxy)-3,5-difluorobenzoate

Cat. No. B6305911
CAS RN: 1431533-45-7
M. Wt: 278.25 g/mol
InChI Key: FGSBWYBLOUDMTI-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3,5-difluorobenzoate (MBDFB) is a small molecule that is used in a variety of scientific research applications. It is a synthetic compound that has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying biological processes. MBDFB has a wide range of potential applications due to its unique physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(benzyloxy)-3,5-difluorobenzoate has been utilized in the synthesis of various chemical compounds. It serves as a building block in chemical reactions, such as in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, where its regiocontrol is directed by fluorine rather than by the amide substituent (Thornton & Jarman, 1990).
  • This compound has also been instrumental in the rational design and synthesis of spherical supramolecular dendrimers which exhibit unique liquid-crystalline phases. These phases are significant in materials science for their potential applications in various technologies (Balagurusamy et al., 1997).

Applications in Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been synthesized and analyzed for their in vitro antioxidant activities. These compounds' properties and potential applications in drug development and therapeutic interventions have been explored (Yüksek et al., 2015).
  • Additionally, certain benzyloxy-substituted phenyl compounds, which could include this compound derivatives, have been evaluated for antifungal activity. This suggests potential applications in the development of new antifungal agents (Nimbalkar et al., 2016).

Liquid Crystal Research

  • This compound's derivatives have shown significant roles in liquid crystal research. They are used in synthesizing liquid crystals with potential applications in display technologies and other areas requiring controlled optical properties (Tariq et al., 2013).

properties

IUPAC Name

methyl 3,5-difluoro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSBWYBLOUDMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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